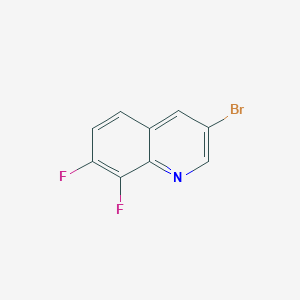

3-Bromo-7,8-difluoroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

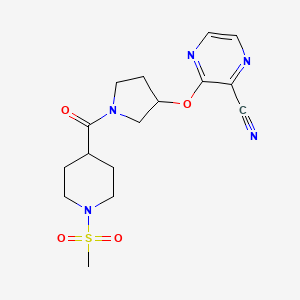

3-Bromo-7,8-difluoroquinoline is a chemical compound with the molecular formula C9H4BrF2N and a molecular weight of 244.04 .

Synthesis Analysis

The synthesis of fluorinated quinolines, such as this compound, involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis

The molecular structure of this compound has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

Fluorinated quinolines, such as this compound, undergo a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .It has a molecular weight of 244.04 . The boiling point is predicted to be 285.6±35.0 °C and the density is predicted to be 1.726±0.06 g/cm3 .

Aplicaciones Científicas De Investigación

Photolabile Protecting Group in Biological Research :

- 8-Bromo-7-hydroxyquinoline (a related compound) is used as a photoremovable protecting group for studying cell physiology. It is efficient for photolysis under physiological conditions and has minimal fluorescence, making it suitable for use with fluorescent indicators of biological function. This compound, due to its photochemical properties, can help regulate the action of biological effectors in cell and tissue culture with light, especially two-photon excitation (Zhu et al., 2006).

Synthesis of Antitumor Alkaloid Analogs :

- The synthesis of 3-bromomethyl-2-chloro-4-fluoromethylquinolines has been explored to create analogs of the antitumor alkaloid luotonin A. These compounds retain antitumor activity, including apoptosis induction in cultured tumor cells and inhibition of DNA-topoisomerase I (Golubev et al., 2010).

Inorganic Chemistry and Magnetic Studies :

- In a study on dinuclear Dy(III) complexes, a related compound (8-hydroxyquinoline Schiff base ligand) was used. These complexes exhibited varied magnetic relaxation behaviors, contributing to the understanding of magnetic properties in inorganic chemistry (Wang et al., 2016).

Chemical Synthesis of Quinoline Derivatives :

- Efficient synthesis methods have been developed for quinoline derivatives, which are valuable in various chemical syntheses and biological applications. This includes the creation of tribromoquinoline and dibromoquinoline through specific bromination reactions (Şahin et al., 2008).

In Vitro Cytotoxic Studies in Medicinal Chemistry :

- Research has been conducted on 8-hydroxyquinoline derived thiosemicarbazones and their Co(III), Ni(II), and Cu(II) complexes. These compounds showed promising antiproliferative activity against breast cancer cell lines, with some complexes demonstrating enhanced activity compared to standard drugs (Kotian et al., 2021).

Nickel-Catalyzed Chemical Reactions :

- A method for nickel-catalyzed regioselective C-H bond difluoroalkylation of 8-aminoquinoline scaffolds was developed, facilitating the creation of functionalized difluoromethylated quinolines (Chen et al., 2016).

Water Analysis in Environmental Chemistry :

- The use of 8-hydroxyquinoline (HQ) for the determination of aluminum(III) in water samples showcases the application of quinoline derivatives in environmental chemistry (Zhu et al., 2004).

Safety and Hazards

The safety information for 3-Bromo-7,8-difluoroquinoline includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and rinsing cautiously with water in case of eye contact .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that quinolines, a family of compounds to which 3-bromo-7,8-difluoroquinoline belongs, have been used as inhibitors of various enzymes . These enzymes play crucial roles in numerous biological processes, and their inhibition can lead to significant changes in cellular function.

Mode of Action

The interaction of quinolines with their targets often involves the formation of covalent bonds, leading to the inhibition of the target enzymes . This inhibition can result in changes in cellular processes controlled by these enzymes.

Biochemical Pathways

Given the broad range of enzymes that quinolines can inhibit, it is likely that multiple pathways could be affected . The downstream effects of these changes would depend on the specific pathways and cells involved.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound has good bioavailability.

Result of Action

Given its potential to inhibit various enzymes, it is likely that the compound could induce significant changes in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of such compounds, is known to be influenced by environmental conditions . .

Propiedades

IUPAC Name |

3-bromo-7,8-difluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF2N/c10-6-3-5-1-2-7(11)8(12)9(5)13-4-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUVUICRKMWGRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C=C21)Br)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1686108-69-9 |

Source

|

| Record name | 3-bromo-7,8-difluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid](/img/structure/B2751763.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2751770.png)

![6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B2751771.png)

![5-[(4-Fluorophenyl)methoxy]-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2751778.png)

![3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![4-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine](/img/structure/B2751782.png)